molecular formula C9H19BrO4 B1677524 13-Bromo-2,5,8,11-tetraoxatridecane CAS No. 110429-45-3

13-Bromo-2,5,8,11-tetraoxatridecane

Cat. No. B1677524
M. Wt: 271.15 g/mol
InChI Key: YFFFQGXWMHAJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Bromo-2,5,8,11-tetraoxatridecane, also known as m-PEG4-bromide, is a chemical compound with the molecular formula C9H19BrO4 . It has a molecular weight of 271.15 .


Molecular Structure Analysis

The molecular structure of 13-Bromo-2,5,8,11-tetraoxatridecane consists of 9 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The average mass of the molecule is 271.149 Da and the monoisotopic mass is 270.046661 Da .


Physical And Chemical Properties Analysis

13-Bromo-2,5,8,11-tetraoxatridecane has a density of 1.3±0.1 g/cm³ . It has a boiling point of 296.3±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.5±3.0 kJ/mol . The flash point is 118.8±21.7 °C . The index of refraction is 1.454 . The molar refractivity is 58.5±0.3 cm³ . It has 4 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Synthesis and Labeling Applications

Research on the synthesis of carbon-13-labeled tetradecanoic acids has shown methods to introduce carbon-13 labels into specific positions of fatty acids, which are essential for metabolic studies and tracking in biological systems. This approach involves treating 1-bromotridecane with K13CN to form carbon-13-labeled nitrile, further processed to yield the desired acid, showcasing techniques potentially applicable to the synthesis and modification of 13-Bromo-2,5,8,11-tetraoxatridecane for labeled studies (Sparrow, Patel, & Morrisett, 1983).

Material Science and Semiconductor Research

The study on halogenated tetracene derivatives, including brominated compounds, has highlighted their impact on the crystal structure and carrier transport in semiconductors. This research is relevant for understanding how bromination, similar to 13-Bromo-2,5,8,11-tetraoxatridecane, can alter material properties for electronic applications. High mobility in single-crystal transistors was observed, demonstrating the potential of brominated organic compounds in electronics (Moon et al., 2004).

Analytical Chemistry and Stable Isotope Labeling

The assessment of carbon allocation using stable carbon isotope labeling presents a methodology for tracking carbon flow in biological systems. This technique, applicable to the study of 13-Bromo-2,5,8,11-tetraoxatridecane, can provide insights into the compound's role and transformation in various environments and organisms, demonstrating the flexibility of stable isotope labeling for research purposes (Svejcar, Boutton, & Trent, 1990).

Safety And Hazards

The safety information for 13-Bromo-2,5,8,11-tetraoxatridecane indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation,

properties

IUPAC Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFFQGXWMHAJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598605
Record name 13-Bromo-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Bromo-2,5,8,11-tetraoxatridecane

CAS RN

110429-45-3
Record name 13-Bromo-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Bromo-2,5,8,11-tetraoxatridecane
Reactant of Route 2
Reactant of Route 2
13-Bromo-2,5,8,11-tetraoxatridecane
Reactant of Route 3
Reactant of Route 3
13-Bromo-2,5,8,11-tetraoxatridecane
Reactant of Route 4
Reactant of Route 4
13-Bromo-2,5,8,11-tetraoxatridecane
Reactant of Route 5
Reactant of Route 5
13-Bromo-2,5,8,11-tetraoxatridecane
Reactant of Route 6
Reactant of Route 6
13-Bromo-2,5,8,11-tetraoxatridecane

Citations

For This Compound
5
Citations
Y Yao, W Ma, J Lei, Z Wang, YC Lu… - Journal of Materials …, 2023 - pubs.rsc.org
Viologen derivatives are attractive active materials for negolytes in aqueous organic redox flow batteries (AORFBs) owing to their fast kinetics and suitable reduction potentials. However…
Number of citations: 2 pubs.rsc.org
BH Northrop, A Glöckner, PJ Stang - The Journal of Organic …, 2008 - ACS Publications
The synthesis of six new, functionalized 180 pyridyl donor ligands and their coordination-driven self-assembly into supramolecular rectangles is reported. Three of the new donors have …
Number of citations: 39 pubs.acs.org
YM Zhang, MN Greco, MJ Macielag… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of 6-benzhydryl-4-amino-quinolin-2-ones was discovered as cannabinoid type 1 receptor (CB 1 R) inverse agonists based on the high-throughput screening hit, …
Number of citations: 15 pubs.acs.org
PB Lawrence - 2016 - search.proquest.com
PEGylation of protein side-chains has been used for more than 30 years to enhance the pharmacokinetic properties of protein drugs, and has been enabled by the recent development …
Number of citations: 4 search.proquest.com
A Jozeliūnaitė - 2022 - Vilniaus universitetas
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.